molecular formula C21H19NO3 B2483725 2-{[(4-acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione CAS No. 1024250-49-4

2-{[(4-acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione

Cat. No.: B2483725
CAS No.: 1024250-49-4
M. Wt: 333.387
InChI Key: ZHAPPCOCOZMLKP-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is a complex organic compound with the molecular formula C21H19NO3 and a molecular weight of 333.39 g/mol . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with phenyl and acetylphenylamino groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione typically involves the condensation of 4-acetylphenylamine with a suitable cyclohexane-1,3-dione derivative under acidic or basic conditions . The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

2-{[(4-acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research applications .

Properties

IUPAC Name

2-[(4-acetylphenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-14(23)15-7-9-18(10-8-15)22-13-19-20(24)11-17(12-21(19)25)16-5-3-2-4-6-16/h2-10,13,17,24H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDSKYZJCXUSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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